molecular formula C22H22O6 B4013613 ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B4013613
M. Wt: 382.4 g/mol
InChI Key: SJJGPPSZPUWRQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, involves reactions that form the chromene ring and introduce various substituents to achieve the desired structural complexity. A typical approach might involve the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents to introduce the desired functional groups through reactions such as refluxing in pyridine or ethanol, leading to derivatives with varying yields and structural features (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated through techniques such as X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the arrangement of functional groups and confirming the presence of intramolecular hydrogen bonds, which are crucial for stabilizing the molecule's three-dimensional structure (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including condensation, cyclization, and substitution, which are fundamental for modifying their chemical properties and biological activities. These reactions facilitate the introduction of various substituents into the chromene core, influencing the compound's reactivity, stability, and interactions with biological targets.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature and position of substituents on the chromene core. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), are employed to characterize these properties and understand the compound's behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-5-26-22(24)14(3)27-19-11-10-17-18(12-20(23)28-21(17)13(19)2)15-6-8-16(25-4)9-7-15/h6-12,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJGPPSZPUWRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 2
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ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 3
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ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 6
ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

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